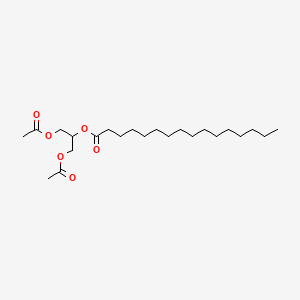

Glyceryl diacetate 2-palmitate

Descripción

Propiedades

Número CAS |

55268-69-4 |

|---|---|

Fórmula molecular |

C23H42O6 |

Peso molecular |

414.6 g/mol |

Nombre IUPAC |

1,3-diacetyloxypropan-2-yl hexadecanoate |

InChI |

InChI=1S/C23H42O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-22(18-27-20(2)24)19-28-21(3)25/h22H,4-19H2,1-3H3 |

Clave InChI |

BFSYGQRNYKDHFA-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |

Origen del producto |

United States |

Synthetic Methodologies and Chemoenzymatic Transformations

Regioselective Synthesis of Glycerol (B35011) Diacetates

The initial and critical phase in synthesizing Glyceryl diacetate 2-palmitate is the regioselective acetylation of glycerol to produce 1,3-diacetin (1,3-diacetylglycerol). This requires the selective esterification of the primary hydroxyl groups at the sn-1 and sn-3 positions, while leaving the secondary hydroxyl group at the sn-2 position available for subsequent palmitoylation.

Chemical Esterification Routes for Acetyl Group Incorporation

Chemical esterification of glycerol with acetylating agents like acetic acid or acetic anhydride (B1165640) is a common approach to producing glycerol acetates (acetins). mdpi.com The reaction typically yields a mixture of monoacetin, diacetin (B166006) (comprising 1,2- and 1,3-isomers), and triacetin (B1683017). mdpi.comwikipedia.org Achieving high selectivity for 1,3-diacetin is challenging due to the similar reactivity of the primary and secondary hydroxyl groups of glycerol.

The reaction is generally catalyzed by acids. biofueljournal.com Various heterogeneous catalysts have been investigated to improve selectivity and facilitate catalyst recovery. For instance, studies have explored the use of different metal oxides, such as Sb₂O₅, which has shown promise in the esterification of glycerol with acetic acid to diacetin. sciengine.com Other solid acid catalysts, including cation exchange resins like Amberlyst-15 and Nafion-511, have also been employed. google.com Reaction conditions such as temperature, catalyst loading, and the molar ratio of reactants significantly influence the product distribution. mdpi.comresearchgate.net For example, increasing the molar ratio of acetic acid to glycerol tends to favor the formation of di- and triacetin over monoacetin. researchgate.net

Another route is the transesterification of glycerol with esters like ethyl acetate (B1210297), which can serve as both a reactant and an entrainer to remove the ethanol (B145695) byproduct, thereby shifting the reaction equilibrium towards the products. biofueljournal.com

| Catalyst System | Reactants | Temperature (°C) | Key Findings | Reference |

| Amberlyst-35 | Glycerol, Acetic Acid | 95-120 | Increased temperature led to higher rates of esterification but decreased monoacetin selectivity. | mdpi.com |

| Amberlyst-15 & Nafion-511 | Glycerol, Acetic Acid | 80-95 | The combination and specific particle size of these resin catalysts improved the yield and purity of glycerol diacetate. | google.com |

| Sulfonated Carbon | Glycerol, Acetic Acid | 120 | Achieved 90% glycerol conversion with 52% selectivity for diacetin, attributed to high total acidity. | mdpi.com |

| Para-toluene sulfonic acid | Glycerol, Ethyl Acetate | 70 | Azeotropic reactive distillation achieved 100% glycerol conversion with 48% selectivity for diacetin. | biofueljournal.com |

| Sb₂O₅ | Glycerol, Acetic Acid | Not specified | Found to be an active and reusable catalyst for diacetin synthesis. | sciengine.com |

Enzyme-Catalyzed Acylation of Glycerol for Positional Specificity (e.g., using Novozym 435)

Enzymatic catalysis offers a powerful alternative for achieving high regioselectivity under mild reaction conditions. researchgate.net Lipases, particularly those with sn-1,3 specificity, are highly effective for synthesizing 1,3-diacylglycerols. Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is widely used for this purpose. nih.govdss.go.th Although generally considered non-specific, Novozym 435 often exhibits a preference for the primary hydroxyl groups of glycerol, leading to high yields of 1,3-diacylated products. nih.govmdpi.com

In a typical chemoenzymatic synthesis, glycerol can be reacted with an acyl donor, such as vinyl acetate, in the presence of Novozym 435. nih.gov This approach can yield a high percentage of the desired 1,3-diglyceride. The reaction conditions, including temperature, enzyme loading, and reaction time, are optimized to maximize the yield and purity of the 1,3-diacetin. nih.govnih.gov Other 1,3-specific lipases, such as Lipozyme RM IM from Rhizomucor miehei, have also proven effective in the direct esterification of glycerol to produce 1,3-diacylglycerols. conicet.gov.arconicet.gov.ar

| Enzyme | Reaction Type | Substrates | Key Outcome | Reference |

| Novozym 435 | Esterification | Glycerol, Oleic Acid (via Vinyl Oleate) | Produced 1,3-diolein (B152344) with 90.8% content in the crude mixture. | nih.gov |

| Novozym 435 | Esterification | Glycerol, Caprylic/Capric Acid | Synthesized medium-chain diacylglycerols with high ratios of 1,3-DAG to 1,2-DAG (up to 7.3:1). | nih.gov |

| Lipozyme RM IM | Esterification | Glycerol, Capric Acid | Achieved 73% capric acid conversion with 76% selectivity for dicaprin, primarily the 1,3-isomer. | conicet.gov.ar |

| Lipozyme TL IM | Esterification | Glycerol, Palmitic Acid | Optimized for synthesizing 1,3-dipalmitoylglycerol at 73°C. | nih.gov |

Strategies for Selective Protection and Deprotection of Hydroxyl Groups

A classic chemical strategy to ensure the exclusive formation of 1,3-diacetin involves the use of protecting groups to temporarily block the secondary hydroxyl group of glycerol. cem.com This multi-step approach offers precise control over the final structure.

The process begins by selectively protecting the primary hydroxyl groups, which is challenging. A more common route involves protecting the secondary hydroxyl group. However, due to steric hindrance, it is often easier to protect the primary hydroxyls first, then the secondary, followed by deprotection of the primary ones. An alternative method involves creating a cyclic ketal, such as solketal, by reacting glycerol with acetone (B3395972). mdpi.com This protects the sn-1 and sn-2 or sn-2 and sn-3 hydroxyls, allowing for manipulation of the remaining free hydroxyl group.

A more direct approach for synthesizing a 2-substituted glycerol derivative involves selectively protecting the sn-1 and sn-3 positions. This can be achieved using bulky protecting groups like the trityl (triphenylmethyl) group, which preferentially reacts with the less sterically hindered primary hydroxyls. google.comhighfine.com The synthesis proceeds as follows:

Protection: Glycerol is reacted with trityl chloride, often in the presence of a base like pyridine, to form 1,3-di-O-tritylglycerol. google.com

Acylation: The free secondary hydroxyl group is then acetylated.

Deprotection: The trityl groups are removed, typically under acidic conditions, to yield 1,3-diacetin. highfine.com

Silyl ethers are another class of protecting groups commonly used for hydroxyls due to their ease of introduction and removal under specific conditions. highfine.com The choice of protecting group and the reaction conditions for protection and deprotection are critical to the success of the synthesis. cem.comresearchgate.net

Introduction of the Palmitoyl (B13399708) Moiety

Once 1,3-diacetin is synthesized and purified, the final step is the introduction of the palmitoyl group at the free sn-2 hydroxyl position.

Direct Esterification with Palmitic Acid or its Derivatives

The free secondary hydroxyl group of 1,3-diacetin can be esterified with palmitic acid or a more reactive derivative, such as palmitoyl chloride or palmitic anhydride. nih.gov This chemical acylation is typically performed in the presence of a coupling agent or a catalyst to facilitate the reaction. For instance, reacting purified 1,3-diacetin (or 1,3-diolein in a similar synthesis) with palmitic acid can produce the target structured triglyceride with high purity. nih.gov The general reaction for esterifying glycerol with palmitic acid results in a triglyceride and water. study.combrainly.com

Enzymatic Acyl Exchange Reactions for Sn-2 Palmitate Incorporation

Enzymatic methods are highly valuable for synthesizing structured triglycerides with specific fatty acids at the sn-2 position, often referred to as "sn-2 palmitate". wikipedia.orgengineering.org.cn These lipids are designed to mimic the structure of human milk fat, where palmitic acid is predominantly found at the sn-2 position of the glycerol backbone. engineering.org.cnresearchgate.net

The synthesis can be achieved through acidolysis (an acyl exchange reaction) catalyzed by a sn-1,3-specific lipase. In this process, a starting triglyceride rich in an unsaturated fatty acid (like oleic acid) at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position is not the goal. Instead, a triglyceride with unsaturated fatty acids at all three positions (e.g., triolein) is reacted with free palmitic acid. The sn-1,3-specific lipase selectively removes the fatty acids from the sn-1 and sn-3 positions, which are then replaced by palmitic acid. This method is not directly applicable to the synthesis of this compound from 1,3-diacetin.

A more relevant enzymatic approach starts with a triglyceride that has acetyl groups at the sn-1 and sn-3 positions and another fatty acid at the sn-2 position. An sn-2 specific lipase could then be used to swap the existing fatty acid with palmitic acid. However, sn-2 specific lipases are less common.

A significant challenge in these syntheses is acyl migration, a spontaneous process where an acyl group moves from the sn-2 position to the sn-1 or sn-3 position, or vice versa, leading to the formation of undesired isomers. nih.gov Reaction conditions, such as the choice of solvent and water activity, must be carefully controlled to minimize this isomerization. nih.gov

Overall Synthetic Pathways for this compound and Related Isomers

The synthesis of structured triacylglycerols (TAGs) such as this compound (1,3-diacetyl-2-palmitoylglycerol) requires precise control over the placement of different acyl groups on the glycerol backbone. Chemoenzymatic methods are predominantly employed to achieve the desired high regioselectivity, combining the specificity of enzymatic reactions with the efficiency of chemical transformations. The primary strategies involve multi-step processes starting from glycerol, a readily available triglyceride, or a pre-formed diacylglycerol.

A common and effective pathway commences with the synthesis of the 2-monoacylglycerol intermediate, 2-palmitoylglycerol (B134275) (2-monopalmitin). This can be achieved by subjecting tripalmitin (B1682551) to an alcoholysis reaction in an organic solvent, catalyzed by an sn-1,3-regiospecific lipase. nih.govmdpi.com These lipases, such as those from Rhizomucor miehei or Rhizopus delemar, selectively cleave the ester bonds at the outer (sn-1 and sn-3) positions of the triglyceride, leaving the sn-2 position intact. nih.gov The resulting 2-monopalmitin can be isolated and purified, often through crystallization, in high yield and purity. nih.gov In the subsequent step, the purified 2-monopalmitin is esterified with an acetylating agent, such as acetic anhydride or acetyl chloride, to introduce the acetyl groups at the sn-1 and sn-3 positions, yielding the final product, this compound.

An alternative chemoenzymatic approach starts with glycerol and builds the molecule sequentially. researchgate.net In the first step, a 1,3-diacylglycerol is prepared. For instance, 1,3-diacetin can be synthesized by the esterification of glycerol with acetic acid. google.com Subsequently, the sn-2 position of the 1,3-diacetin is chemically esterified with palmitic acid. This step often requires a coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) in the presence of 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction and achieve high yields. researchgate.netresearchgate.net

Throughout these synthetic routes, the formation of positional isomers, primarily through acyl migration, is a key challenge. Acyl migration is the intramolecular transfer of an acyl group between adjacent hydroxyl groups on the glycerol backbone, leading to a mixture of isomers and reducing the purity of the target compound. This process is particularly prevalent under harsh reaction conditions, such as high temperatures or strong acidic/basic catalysts. The use of mild enzymatic methods for the key regioselective steps significantly minimizes this issue. dss.go.th The synthesis of analogous structured lipids like 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO) provides a well-researched model for these synthetic strategies, highlighting the effectiveness of two-step enzymatic processes to achieve high yields and isomeric purity. nih.govmdpi.comnih.gov

Table 1: Comparison of Synthetic Pathways for this compound

| Pathway | Starting Material(s) | Key Intermediate | Key Catalysts/Reagents | Primary Advantage |

|---|---|---|---|---|

| Starting from Triglyceride | Tripalmitin, Ethanol | 2-Palmitoylglycerol | sn-1,3-regiospecific lipase (e.g., from Rhizomucor miehei), Acetic Anhydride | High regioselectivity in the first step, leading to high-purity intermediate. nih.gov |

| Starting from Glycerol via Diacetin | Glycerol, Acetic Acid, Palmitic Acid | 1,3-Glyceryl Diacetate (Diacetin) | Acid catalyst (for diacetin synthesis), EDCI/DMAP (for palmitoylation) | Utilizes simple starting materials. researchgate.netgoogle.com |

Advances in Sustainable and Green Chemical Synthesis Approaches for Glycerides

The synthesis of glycerides, including structured lipids like this compound, is increasingly guided by the principles of green chemistry to enhance sustainability, reduce environmental impact, and improve efficiency. researchgate.net Key advancements focus on the use of biocatalysts, the elimination of hazardous solvents, and the utilization of renewable feedstocks.

Biocatalysis with Lipases: The use of enzymes, particularly lipases, as catalysts is a cornerstone of green glyceride synthesis. dss.go.th Lipases offer several advantages over traditional chemical catalysts:

High Selectivity: Lipases exhibit remarkable regio-, chemo-, and enantioselectivity, which allows for targeted reactions with minimal formation of by-products. For structured TAGs, sn-1,3-regioselective lipases are crucial for differentiating the outer and middle positions of the glycerol backbone. researchgate.netdss.go.th

Mild Reaction Conditions: Enzymatic reactions proceed under mild conditions (lower temperatures and neutral pH), which reduces energy consumption and prevents degradation of sensitive molecules like polyunsaturated fatty acids. dss.go.th

Reduced Waste: The high selectivity minimizes the need for protection and deprotection steps common in chemical synthesis, leading to shorter reaction pathways and less chemical waste.

To improve stability and enable reuse, lipases are often immobilized on solid supports. mdpi.com Commercial immobilized lipases such as Novozym 435 (from Candida antarctica) and Lipozyme RM IM (from Rhizomucor miehei) are widely used due to their high activity and operational stability in various reaction media, including solvent-free systems. mdpi.comnih.govnih.gov

Solvent-Free Systems: A significant green advancement is the development of solvent-free reaction systems. nih.gov Traditional organic solvents often pose environmental and health risks, and their removal from the final product adds complexity and cost to the process. Performing enzymatic reactions like direct esterification or interesterification without a solvent simplifies downstream processing, reduces waste, and can, in some cases, enhance enzyme activity and stability. nih.govdss.go.th The synthesis of 1,3-diacylglycerols, key intermediates for structured TAGs, has been successfully optimized in solvent-free systems, achieving high yields. dss.go.th

Table 2: Green Chemistry Approaches in Glyceride Synthesis

| Approach | Description | Key Advantages | Example Application |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., immobilized lipases) as catalysts. | High selectivity, mild reaction conditions, reduced by-products, reusability. mdpi.comdss.go.th | sn-1,3-selective alcoholysis of triglycerides to produce 2-monoacylglycerols. nih.gov |

| Solvent-Free Synthesis | Conducting reactions without the use of organic solvents. | Reduced environmental impact, simplified purification, lower costs. nih.gov | Direct enzymatic esterification of glycerol with fatty acids. dss.go.th |

| Renewable Feedstocks | Utilizing raw materials from renewable sources. | Reduced reliance on fossil fuels, valorization of industrial by-products. omnitechintl.comdiplomatacomercial.com | Using crude glycerol from biodiesel production as a starting material. mdpi.com |

Mechanistic Investigations of Biochemical and Chemical Reactivity

Enzymatic Hydrolysis and Regiospecificity Studies

Pancreatic lipase (B570770) (PL), a primary enzyme in the digestion of dietary fats, catalyzes the hydrolysis of ester linkages in triglycerides. wikipedia.org Its activity on structured triglycerides like 1,3-diacetate-2-palmitate follows a sequential process. Pancreatic lipases hydrolyze triacylglycerols in a stepwise manner, first converting the triglyceride to a 1,2-diacylglycerol, which is then further hydrolyzed to a 2-monoacylglycerol. nih.gov In the context of 1,3-diacetate-2-palmitate, the enzyme would preferentially act on the ester bonds at the sn-1 and sn-3 positions, releasing the acetate (B1210297) groups.

The process is characterized by the following sequential reactions:

Triglyceride Hydrolysis: 1,3-diacetate-2-palmitate is hydrolyzed to 2-palmitoyl-1-acetate-glycerol (a diglyceride) and an acetate molecule.

Diglyceride Hydrolysis: The resulting diglyceride is then hydrolyzed to 2-palmitoylglycerol (B134275) (2-monopalmitin) and a second acetate molecule. nih.gov

The table below summarizes the apparent activation energies calculated from studies on the hydrolysis of trioleoylglycerol and dioleoylglycerol by rabbit pancreatic lipase, which provides insight into the energy requirements of these sequential reactions. nih.gov

| Reaction Step | Substrate | Apparent Activation Energy (kJ·mol⁻¹) |

| 1 | Trioleoylglycerol | 59.8 |

| 2 | Dioleoylglycerol | 53.5 |

This interactive table is based on data from kinetic studies of triglyceride hydrolysis. nih.gov

Enzymes, being chiral molecules themselves, exhibit high stereochemical specificity in their catalytic activities. libretexts.org Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and the asymmetric synthesis from prochiral substrates due to their enantioselective nature. unipd.itresearchgate.net When an enzyme like lipase acts on a prochiral compound, such as a glycerol (B35011) derivative with identical substituents at the sn-1 and sn-3 positions, it can differentiate between the two enantiotopic groups. researchgate.netmdpi.com

The stereoselectivity of a lipase is determined by its active site, which typically consists of a "catalytic triad" of serine, histidine, and aspartate residues. researchgate.net The three-dimensional structure of this active site allows the enzyme to preferentially bind one enantiomer of a substrate over the other. libretexts.orgresearchgate.net For instance, in the acylation of a racemic secondary alcohol, the acyl-enzyme intermediate will preferentially react with the enantiomer that fits better into the active site's stereospecificity pockets. researchgate.net

In the case of hydrolysis of a prochiral 1,3-diacyloxyglycerol derivative, the enzyme selectively hydrolyzes one of the two ester groups, leading to the formation of a chiral monoacylglycerol. This ability to perform desymmetrization reactions is a powerful tool in synthetic chemistry for producing enantiomerically pure compounds. unipd.it The enzyme triose-phosphate isomerase, for example, specifically catalyzes the interconversion between dihydroxyacetone and (R)-glyceraldehyde phosphate, without forming the (S)-enantiomer. libretexts.org This high degree of specificity ensures that biochemical reactions produce a single, biologically active stereoisomer.

Interesterification Mechanisms of Acylglycerols

Chemical Interesterification (CIE): This method typically employs inorganic catalysts, such as sodium methoxide, and operates at elevated temperatures. wikipedia.orgaocs.org The reaction proceeds through the formation of an intermediate, such as a glycerolate or an enolate anion, which facilitates the breaking and reforming of ester bonds, leading to a random distribution of fatty acids among the glycerol molecules. aocs.org While effective, CIE is generally a non-selective process. tandfonline.com

Enzymatic Interesterification (EIE): EIE utilizes lipases as biocatalysts, offering several advantages over CIE, including milder reaction conditions and higher specificity. researchgate.netnih.gov The mechanism of lipase-catalyzed interesterification involves a three-step process:

Activation: The serine residue in the enzyme's active site is activated.

Acyl-enzyme formation: The activated serine reacts with a carbonyl group of the substrate, forming an acyl-enzyme intermediate.

Deacylation: A nucleophile (like water, glycerol, or another acylglycerol) attacks the intermediate, releasing the product and regenerating the enzyme. nih.gov

A key advantage of EIE is the specificity of the lipases. Many lipases are sn-1,3-specific, meaning they only catalyze reactions at the outer sn-1 and sn-3 positions of the glycerol backbone, leaving the fatty acid at the sn-2 position unchanged. nih.gov This regiospecificity allows for the synthesis of structured lipids with specific desired properties. However, factors like high temperature and water content can lead to acyl migration, where a fatty acid moves from one position to another (e.g., from sn-2 to sn-1), which can reduce the specificity of the product. researchgate.net

Chemical Transformations of Related Glyceride Esters

Glycidyl (B131873) palmitate is a glycidyl ester of a fatty acid. nih.gov Glycidyl esters are recognized as process contaminants that can form during the refining of edible oils. nih.govresearchgate.net The epoxide ring in the glycidyl moiety is reactive and can undergo ring-opening reactions.

The ring-opening polymerization of glycidyl esters can be initiated by various compounds, including carboxylic acids, to produce esterified polyethers. researchgate.net This process is a route to synthesizing polyglycerols. researchgate.net For example, the polymerization of glycidyl methacrylate, a related compound, can be catalyzed by solid acid catalysts like proton-exchanged montmorillonite (B579905) clay (Maghnite-H+). researchgate.net

The synthesis of glycidyl esters can be achieved through a two-step chemical procedure. First, a fatty acid is reacted with allyl alcohol to form an allyl ester. Subsequently, the allyl ester is treated with an oxidizing agent like meta-chloroperbenzoic acid, which converts the allyl group into the glycidyl epoxide ring. nih.govresearchgate.net

During analysis, the glycidyl group can be transformed. For instance, in indirect analysis methods, glycidol (B123203) released from the ester can react with chloride ions to form 3-monochloro-1,2-propanediol (3-MCPD). bund.de This reactivity highlights the potential for the epoxide ring to open under various chemical conditions.

Reaction Kinetics and Thermodynamic Studies of Glyceride Esterifications and Hydrolyses

The kinetics and thermodynamics of glyceride esterification and hydrolysis are crucial for understanding and optimizing these reactions. The rates of these reactions are influenced by factors such as temperature, reactant concentrations, and catalyst loading. mdpi.comqub.ac.uk

Kinetics: Kinetic studies of glycerol esterification with acetic acid have shown that the conversion of glycerol to monoacetate is faster than the subsequent steps to form di- and triacetates. researchgate.net The reaction rate generally increases with temperature; for the esterification of 1-methoxy-2-propanol (B31579) and acetic acid, the initial reaction rate was observed to double for every 10-degree increase in temperature, suggesting that the process is controlled by surface reaction or internal diffusion rather than external mass transfer. mdpi.com Kinetic data for such reactions are often fitted to models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model to describe the mechanism. mdpi.comqub.ac.uk

For enzymatic hydrolysis of triglycerides, the reaction takes place at the oil-water interface, making the mechanism complex. neliti.comui.ac.id The rate of hydrolysis is influenced by the specific interfacial area between the oil and water phases. ui.ac.id

Thermodynamics: Thermodynamic analysis provides insight into the feasibility and energy changes of a reaction. The esterification of fatty acids is typically an endothermic reaction. nih.gov For example, the esterification reaction in a hydroesterification process was found to have a positive enthalpy change (ΔHe = 38.98 kJ/mol), indicating it requires an input of energy. nih.gov

Conversely, triglyceride hydrolysis at high temperatures is an exothermic process. matec-conferences.org The table below shows the calculated thermodynamic properties for the thermal hydrolysis of a triglyceride at two different conditions. matec-conferences.org

| Condition | ΔH (kJ/mol) | ΔS (kJ/(mol·K)) | ΔG (kJ/mol) |

| 25°C, 1 bar | 129.99 | -0.11 | 161.84 |

| 250°C, 50 bar | -320.61 | -0.52 | -47.42 |

This interactive table is based on thermodynamic data for thermal triglyceride hydrolysis. matec-conferences.org

The data shows that at room temperature, the reaction is not thermodynamically favorable (positive ΔG), but it becomes feasible at high temperatures (negative ΔG). matec-conferences.org In contrast, enzymatic hydrolysis can proceed under mild, room temperature conditions. ui.ac.id

Advanced Analytical Characterization for Structural and Compositional Elucidation

Chromatographic Separations of Complex Glyceride Mixtures

Chromatographic techniques are fundamental to the isolation and preliminary identification of glyceryl diacetate 2-palmitate from intricate lipid matrices. The selection of the appropriate chromatographic method is contingent on the specific analytical objective, whether it be resolving isomers or obtaining a broad glyceride profile.

High-Performance Liquid Chromatography (HPLC) for Isomeric Resolution

High-Performance Liquid Chromatography is a powerful tool for the separation of triacylglycerol isomers. For structured lipids like this compound, which can exist as positional isomers (e.g., 1,2-diacetyl-3-palmitoyl-glycerol), achieving baseline resolution is critical for accurate quantification and characterization.

Reversed-Phase HPLC (RP-HPLC) is the most common mode for TAG analysis. Separation is primarily based on the partition coefficient of the molecules between the stationary and mobile phases, which correlates with the Equivalent Carbon Number (ECN). The ECN is calculated as ECN = CN - 2 * DB, where CN is the total number of carbon atoms in the fatty acyl chains and DB is the total number of double bonds. This compound, being fully saturated, would have its retention governed by its carbon number.

Stationary Phases: Octadecylsilyl (C18) columns are the standard choice, offering excellent hydrophobicity for the retention and separation of TAGs. aocs.org

Mobile Phases: Non-aqueous mobile phases are employed, typically consisting of gradients of acetonitrile (B52724) and acetone (B3395972) or isopropanol. aocs.org This allows for the effective elution of a wide range of TAGs.

Detection: Due to the lack of a strong chromophore in TAGs, universal detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are preferred. Refractive Index (RI) detectors are also used, although they are less sensitive and incompatible with gradient elution. nih.gov

Silver Ion HPLC (Ag-HPLC) is particularly adept at separating isomers based on the degree of unsaturation. While this compound is saturated, this technique is invaluable for separating it from unsaturated analogues in a complex mixture and for resolving positional isomers of unsaturated structured lipids. researchgate.netsciopen.com The separation mechanism involves the formation of reversible charge-transfer complexes between the silver ions impregnated on the stationary phase and the π-electrons of the double bonds in the fatty acid chains.

Table 1: Representative HPLC Parameters for Structured TAG Analysis

| Parameter | Reversed-Phase HPLC | Silver-Ion HPLC |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Silver-impregnated silica (B1680970) |

| Mobile Phase | Gradient of Acetonitrile/Acetone | Isocratic Hexane/Acetonitrile (e.g., 99.45:0.55) |

| Flow Rate | 1.0 mL/min | 0.6 mL/min |

| Column Temp. | 30-40 °C | 30 °C |

| Detector | ELSD / CAD / RI | ELSD / CAD |

| Principle | Separation by ECN / Polarity | Separation by Unsaturation |

Gas Chromatography (GC) and High-Temperature GC for Glyceride Profiling

Gas chromatography offers high resolution and sensitivity for glyceride analysis. Due to the low volatility of TAGs, high-temperature GC (HT-GC) is required for their direct analysis.

HT-GC allows for the separation of intact TAGs based on their carbon number. Specialized capillary columns with thermally stable stationary phases, such as polarizable phenylmethyl silicones, are necessary to withstand the high temperatures (often exceeding 350°C) required to elute these large molecules. nih.govaocs.org The separation provides a "fingerprint" of the TAG profile of a sample. For this compound, its relatively lower molecular weight compared to long-chain TAGs would result in a shorter retention time.

A key piece of experimental data available for this compound is its Kovats Retention Index, which is a standardized measure of retention time.

Table 2: Gas Chromatography Data for this compound

| Parameter | Value | Reference |

| Kovats Retention Index | 2763.3 | NIST Mass Spectrometry Data Center |

| Column Type | Semi-standard non-polar | NIST Mass Spectrometry Data Center |

Alternatively, a common approach for glyceride profiling involves transesterification of the sample to fatty acid methyl esters (FAMEs), which are then analyzed by conventional GC. This method provides the total fatty acid composition but loses the information about the original positioning of the fatty acids on the glycerol (B35011) backbone. For this compound, this would yield methyl acetate (B1210297) and methyl palmitate. nih.gov

Thin-Layer Chromatography (TLC) in Glyceride Analysis

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique for the separation of lipid classes based on their polarity. It is often used for sample cleanup, purity assessment, and preliminary analysis.

For the analysis of a mixture containing this compound, TLC on silica gel plates is highly effective. A non-polar mobile phase is used to develop the plate.

Stationary Phase: Silica gel 60 plates are standard. rockefeller.edu

Mobile Phase: A common solvent system for neutral lipids is a mixture of hexane, diethyl ether, and a small amount of acetic or formic acid (e.g., 80:20:1, v/v/v). aocs.orgnih.gov

Visualization: As lipids are generally colorless, visualization is achieved by spraying the plate with a reagent and heating. Common reagents include 50% sulfuric acid (which chars the organic compounds, leaving black spots) or phosphomolybdic acid. nih.gov Iodine vapor can also be used for non-destructive visualization. rockefeller.edu

In this system, compounds separate based on polarity: more polar compounds interact more strongly with the stationary phase and have lower Retention Factor (Rf) values, while non-polar compounds travel further up the plate with the mobile phase, resulting in higher Rf values. As a triacylglycerol, this compound is one of the least polar glyceride classes and would be expected to have a high Rf value, close to that of other TAGs.

Table 3: Expected TLC Rf Values for Lipid Classes in a Hexane/Diethyl Ether/Acetic Acid System

| Lipid Class | Expected Rf Range | Polarity |

| Triacylglycerols (e.g., this compound) | 0.8 - 0.9 | Low |

| Free Fatty Acids | 0.5 - 0.6 | Medium |

| Diacylglycerols | 0.3 - 0.4 | Medium-High |

| Monoacylglycerols | 0.1 - 0.2 | High |

| Phospholipids | < 0.1 (at origin) | Very High |

Mass Spectrometry (MS) for Definitive Structural Assignment

Mass spectrometry is an indispensable technique for the unambiguous identification and structural elucidation of glycerides. It provides precise molecular weight information and, through fragmentation experiments, reveals the nature and position of the acyl chains.

Electrospray Ionization-Quadrupole-Time Of Flight (ESI-qTOF) MS

ESI-qTOF MS is a high-performance mass spectrometry technique that combines a soft ionization source (ESI) with a high-resolution, high mass-accuracy analyzer (qTOF). This is particularly useful for analyzing complex lipid mixtures without prior separation.

In ESI, TAGs are typically ionized by forming adducts with cations present in the solvent, such as protons ([M+H]⁺), sodium ([M+Na]⁺), or ammonium (B1175870) ([M+NH₄]⁺). The qTOF analyzer then measures the mass-to-charge ratio (m/z) of these ions with exceptional accuracy (typically <5 ppm), allowing for the confident determination of the elemental composition of the parent ion.

For this compound (C₂₃H₄₂O₆, Monoisotopic Mass = 414.2981 Da), the high-resolution mass measurement can easily distinguish it from other compounds with the same nominal mass.

Table 4: Calculated Exact Masses of Common Adducts for this compound

| Adduct Ion | Formula | Calculated m/z (Monoisotopic) |

| [M+H]⁺ | [C₂₃H₄₃O₆]⁺ | 415.3054 |

| [M+NH₄]⁺ | [C₂₃H₄₆NO₆]⁺ | 432.3320 |

| [M+Na]⁺ | [C₂₃H₄₂NaO₆]⁺ | 437.2874 |

| [M+K]⁺ | [C₂₃H₄₂KO₆]⁺ | 453.2613 |

Tandem Mass Spectrometry (MS/MS) for Acyl Chain and Positional Isomer Identification

Tandem mass spectrometry (MS/MS) is the definitive method for determining the specific fatty acids present and their positions on the glycerol backbone. In an MS/MS experiment, a specific precursor ion (e.g., the [M+NH₄]⁺ adduct of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed.

The fragmentation of TAG adducts predominantly occurs via the neutral loss of the constituent fatty acids. The relative abundance of the fragment ions resulting from the loss of different fatty acids can be used to identify the sn-2 position. For TAGs of the ABA type, such as this compound (A=acetate, B=palmitate), the neutral loss of the fatty acid from the sn-1/3 positions is generally favored over the loss from the sn-2 position.

Therefore, for the [M+NH₄]⁺ adduct of this compound (m/z 432.3), the major fragmentation pathways would be:

Neutral loss of acetic acid (C₂H₄O₂; 60.02 Da): This results from the loss of one of the acetate groups from the sn-1 or sn-3 position.

Neutral loss of palmitic acid (C₁₆H₃₂O₂; 256.24 Da): This results from the loss of the palmitate group from the sn-2 position.

The observation of a more intense signal for the ion corresponding to the loss of acetic acid compared to the loss of palmitic acid would confirm the structure as 1,3-diacetyl-2-palmitoyl-glycerol.

Table 5: Predicted MS/MS Fragmentation of [C₂₃H₄₆NO₆]⁺ Adduct of this compound (Precursor m/z 432.33)

| Fragment Ion (m/z) | Neutral Loss | Formula of Loss | Identity of Loss | Structural Implication |

| 372.31 | [M+NH₄ - C₂H₄O₂]⁺ | C₂H₄O₂ | Acetic Acid | Loss from sn-1/3 position |

| 176.09 | [M+NH₄ - C₁₆H₃₂O₂]⁺ | C₁₆H₃₂O₂ | Palmitic Acid | Loss from sn-2 position |

Note: The m/z values are calculated based on the neutral loss from the ammoniated adduct. The relative intensities of these fragments are key to positional assignment.

The comprehensive characterization of this compound necessitates a multi-technique analytical approach. Chromatographic methods, including HPLC and GC, are essential for the isolation and quantification of the compound within complex lipid mixtures. Concurrently, high-resolution mass spectrometry and tandem mass spectrometry provide unequivocal structural confirmation, enabling the precise determination of its elemental composition, acyl chain constituents, and their specific positions on the glycerol backbone. The synergy of these advanced analytical techniques allows for a complete and accurate elucidation of this structured triacylglycerol.

Hyphenated Techniques (LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic method, are powerful tools for the detailed analysis of complex mixtures and the definitive identification of individual components. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable.

Liquid Chromatography-Mass Spectrometry (LC-MS) is instrumental in the analysis of diacylglycerols (DAGs) and other lipids. nih.gov In a typical LC-MS setup for lipid analysis, a reversed-phase high-performance liquid chromatography (HPLC) column separates the different lipid species based on their polarity and acyl chain length. nih.gov The separated molecules then enter the mass spectrometer, where they are ionized, commonly through electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govcreative-proteomics.com For neutral lipids like this compound, ammonium adducts ([M+NH₄]⁺) are often formed in the ion source to facilitate detection in positive ion mode. nih.gov

Tandem mass spectrometry (MS/MS) further enhances the analytical capability by allowing for the fragmentation of selected parent ions, providing detailed structural information. creative-proteomics.com This fragmentation pattern can help to confirm the identity of the fatty acid (palmitate) and the number of acetyl groups. The high sensitivity and specificity of LC-MS/MS make it an ideal technique for the quantitative analysis of this compound in various matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another key technique, particularly for the analysis of the fatty acid components of glycerolipids after derivatization. To analyze this compound, the fatty acid (palmitic acid) would typically be cleaved from the glycerol backbone and converted into a more volatile derivative, such as a fatty acid methyl ester (FAME). frontiersin.org This is followed by separation on a GC column and detection by a mass spectrometer. The mass spectrum of the derivatized palmitic acid provides a unique fragmentation pattern that allows for its unambiguous identification. While direct analysis of the intact molecule is less common by GC-MS due to its relatively high molecular weight and lower volatility, spectral data for this compound is available in databases, indicating its feasibility. nih.gov

| Technique | Principle of Separation/Analysis | Information Obtained | Sample Preparation |

|---|---|---|---|

| LC-MS/MS | Liquid chromatography separates based on polarity; mass spectrometry identifies based on mass-to-charge ratio and fragmentation patterns. | Molecular weight, structural confirmation of acyl groups, and quantification. | Direct injection of lipid extract. |

| GC-MS | Gas chromatography separates volatile compounds; mass spectrometry provides identification based on fragmentation. | Identification and quantification of fatty acid composition after derivatization. | Hydrolysis and derivatization to form FAMEs. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the non-destructive and detailed structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm the molecular structure of this compound.

¹H and ¹³C NMR Spectral Analysis of Acetyl and Palmitoyl (B13399708) Groups

¹H NMR Spectroscopy provides information on the number and types of protons in the molecule, as well as their connectivity. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the glycerol backbone, the two acetyl groups, and the palmitoyl chain.

Glycerol Backbone Protons: The protons on the glycerol moiety would appear as a complex multiplet. The proton at the sn-2 position, bonded to the carbon bearing the palmitoyl group, would have a distinct chemical shift compared to the protons at the sn-1 and sn-3 positions, which are attached to carbons with acetyl groups.

Acetyl Group Protons: The methyl protons of the two equivalent acetyl groups would give rise to a sharp singlet, typically in the region of 2.0-2.2 ppm. nih.gov

Palmitoyl Group Protons: The long aliphatic chain of the palmitoyl group would show several characteristic signals. The terminal methyl group (ω-CH₃) would appear as a triplet around 0.8-0.9 ppm. The methylene (B1212753) groups (-(CH₂)n-) would produce a large, broad signal around 1.2-1.4 ppm. The methylene group adjacent to the carbonyl (α-CH₂) would be deshielded and appear as a triplet around 2.3 ppm. nih.gov

¹³C NMR Spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbons, the glycerol backbone carbons, and the carbons of the acetyl and palmitoyl groups.

Carbonyl Carbons: The carbonyl carbons of the ester groups would resonate in the downfield region of the spectrum, typically around 170-174 ppm. The carbonyl carbon of the palmitoyl group may have a slightly different chemical shift from the carbonyl carbons of the acetyl groups.

Glycerol Backbone Carbons: The three carbons of the glycerol backbone would show distinct signals. The sn-2 carbon, esterified with the long-chain fatty acid, would have a chemical shift different from the sn-1 and sn-3 carbons, which are esterified with the short-chain acetyl groups. researchgate.net

Acetyl Group Carbons: The methyl carbons of the acetyl groups would appear at a higher field, typically around 20-21 ppm.

Palmitoyl Group Carbons: The carbons of the palmitoyl chain would exhibit a series of signals in the aliphatic region of the spectrum (approximately 14-35 ppm), with the terminal methyl carbon appearing at the highest field (around 14 ppm). ajol.info

| Group | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Acetyl | -C(O)CH₃ | ~2.1 | ~21 |

| -C(O)CH₃ | - | ~170 | |

| Palmitoyl | -C(O)- | - | ~173 |

| α-CH₂ | ~2.3 | ~34 | |

| -(CH₂)₁₃- | ~1.2-1.6 | ~22-32 | |

| ω-CH₃ | ~0.9 | ~14 | |

| Glycerol Backbone | CH₂ (sn-1,3) | ~4.1-4.3 | ~62 |

| CH (sn-2) | ~5.2 | ~69 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations. scialert.net For this compound, the IR spectrum would confirm the presence of ester linkages and the aliphatic nature of the compound.

The key functional groups and their expected absorption bands are:

C=O Stretching (Ester): A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the carbonyl group in the ester functional groups. libretexts.org This would be a prominent feature in the spectrum of this compound, representing the three ester linkages.

C-O Stretching (Ester): Strong absorptions in the fingerprint region, typically between 1150 and 1250 cm⁻¹, correspond to the C-O single bond stretching vibrations of the ester groups. libretexts.org

C-H Stretching (Aliphatic): Strong absorption bands between 2850 and 3000 cm⁻¹ are due to the C-H stretching vibrations of the methylene and methyl groups in the palmitoyl and acetyl moieties. pressbooks.pub

C-H Bending (Aliphatic): Absorptions around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (bending) are characteristic of the C-H bonds in the aliphatic chains. pressbooks.pub

The absence of a broad absorption band around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl (-OH) groups, indicating that all three hydroxyl groups of the glycerol backbone are esterified. scialert.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (C=O) | Stretching | 1735 - 1750 | Strong |

| Ester (C-O) | Stretching | 1150 - 1250 | Strong |

| Aliphatic (C-H) | Stretching | 2850 - 3000 | Strong |

| Aliphatic (C-H) | Bending | 1375 - 1465 | Medium |

Specialized Enzymatic Assays for Positional Acyl Distribution Determination

To unequivocally confirm that the palmitoyl group is located at the sn-2 position of the glycerol backbone, specialized enzymatic assays are employed. These assays utilize lipases with known regiospecificity. nih.gov

For the analysis of this compound, a lipase (B570770) that is sn-1,3 specific, such as lipase from Rhizomucor miehei or Candida antarctica, is used. aocs.orgnih.gov This enzyme selectively hydrolyzes the ester bonds at the sn-1 and sn-3 positions, leaving the ester bond at the sn-2 position intact. nih.gov

The enzymatic reaction proceeds as follows:

this compound is incubated with the sn-1,3 specific lipase under optimized conditions (e.g., appropriate buffer, temperature, and time).

The lipase cleaves the acetyl groups from the sn-1 and sn-3 positions.

The reaction products are a 2-palmitoylmonoglyceride (2-monopalmitin) and acetic acid.

Following the enzymatic hydrolysis, the reaction mixture is analyzed to identify the resulting monoglyceride. This is typically done by separating the products using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The isolated 2-palmitoylmonoglyceride can then be further analyzed, for instance by GC-MS after derivatization, to confirm the presence of the palmitoyl group. aocs.org The identification of 2-palmitoylmonoglyceride as the primary product of this specific enzymatic reaction provides conclusive evidence for the positional distribution of the acyl groups in the original this compound molecule. nih.gov

| Step | Procedure | Purpose | Expected Outcome for this compound |

|---|---|---|---|

| 1. Enzymatic Hydrolysis | Incubation with an sn-1,3 specific lipase. | To selectively cleave acyl groups at the sn-1 and sn-3 positions. | Hydrolysis of the two acetyl groups. |

| 2. Product Separation | Chromatographic separation (e.g., TLC, HPLC). | To isolate the resulting monoglyceride. | Separation of 2-palmitoylmonoglyceride from unreacted substrate and by-products. |

| 3. Product Identification | Spectroscopic analysis (e.g., GC-MS) of the isolated monoglyceride. | To confirm the identity of the acyl group at the sn-2 position. | Identification of palmitic acid as the sole fatty acid in the monoglyceride. |

Biochemical Roles and Metabolic Interplay in Model Systems

Integration of Glyceryl Diacetate 2-Palmitate into Cellular Lipid Metabolism Studies (In Vitro)

In vitro studies using cellular models are fundamental to elucidating the metabolic fate of specific lipid molecules. This compound, a mixed acylglycerol containing two short-chain acetate (B1210297) groups and one long-chain palmitate group, is metabolized at the crossroads of fatty acid and glycerolipid metabolism. Its integration into cellular pathways provides insights into the synthesis, turnover, and modification of complex lipids.

The cellular metabolism of this compound is intrinsically linked to the synthesis and turnover of diacylglycerols (DAGs) and triacylglycerols (TAGs), which are central processes in lipid homeostasis. Upon entering a cell, this compound can be hydrolyzed by intracellular lipases to release its constituent acyl groups—acetate and palmitate—and a glycerol (B35011) backbone. Alternatively, its structural similarity to diacylglycerol allows it to be a potential substrate for enzymes involved in TAG synthesis.

The final step in TAG synthesis is catalyzed by two key enzymes, Diacylglycerol Acyltransferase 1 (DGAT1) and Diacylglycerol Acyltransferase 2 (DGAT2). scispace.comyoutube.com These enzymes esterify a fatty acyl-CoA to a DAG molecule, forming TAG. youtube.com DGAT1 and DGAT2, while catalyzing the same reaction, are evolutionarily unrelated and exhibit different localizations and potential substrate preferences. scispace.comyoutube.com DGAT1 is primarily located in the endoplasmic reticulum (ER), whereas DGAT2 can be found in the ER and on the surface of lipid droplets. researchgate.net The palmitoyl (B13399708) group of this compound, once released and activated to palmitoyl-CoA, can be utilized in the de novo synthesis of complex lipids. The remaining 2-palmitoyl-glycerol backbone could potentially be acylated to form a DAG species, which would then be a substrate for DGAT enzymes to form TAG.

The turnover of TAG is crucial for balancing energy storage and utilization. nih.gov In adipocytes, for instance, there is significant re-esterification of fatty acids back into TAG and DAG pools, even under basal conditions. nih.gov This constant cycling is moderated by both DGAT1 and DGAT2, which show compensatory activity. nih.gov The introduction of a molecule like this compound could influence this delicate balance by contributing its palmitate and glycerol components to the substrate pools for re-esterification.

Table 1: Key Enzymes in DAG and TAG Synthesis

| Enzyme | Location | Function | Potential Interaction with this compound Metabolism |

| Lipases | Cytosol, Lipid Droplets | Hydrolyze ester bonds in glycerolipids | Hydrolyze acetate and palmitate from the glycerol backbone |

| Acyl-CoA Synthetase | Cytoplasm, ER | Activates fatty acids to Acyl-CoA | Activates released palmitate to palmitoyl-CoA for re-esterification |

| DGAT1/DGAT2 | Endoplasmic Reticulum (ER), Lipid Droplets | Catalyze the final step of TAG synthesis from DAG and Acyl-CoA | Utilize DAG species derived from the compound's backbone or released palmitoyl-CoA for TAG synthesis |

The palmitate moiety (a 16-carbon saturated fatty acid) released from the hydrolysis of this compound can be modified by cellular enzymes through desaturation and elongation pathways. These modifications alter the physical properties and biological functions of the fatty acids.

Fatty Acid Elongation: Palmitic acid, typically in its activated form palmitoyl-CoA, is the precursor for the synthesis of longer-chain saturated fatty acids like stearic acid (18:0). agrilife.org This process occurs in both the mitochondria and the microsomal system (endoplasmic reticulum). The microsomal system is the primary pathway, adding a two-carbon unit from malonyl-CoA to the carboxyl end of the fatty acyl-CoA. agrilife.org

Fatty Acid Desaturation: Saturated fatty acids can be desaturated to form monounsaturated fatty acids. The key enzyme in this process is Stearoyl-CoA Desaturase (SCD), located on the endoplasmic reticulum. agrilife.org SCD introduces the first double bond at the ∆9 position of a saturated fatty acid. agrilife.org Therefore, palmitoyl-CoA can be desaturated to form palmitoleoyl-CoA (16:1n-7), and stearoyl-CoA can be desaturated to form oleoyl-CoA (18:1n-9). Studies in humans have shown that dietary palmitic acid can be converted to both palmitoleic acid and, after elongation, stearic acid. nih.gov The conversion of palmitate to palmitoleate (B1233929) is generally low. nih.govresearchgate.net These pathways are critical as the ratio of saturated to unsaturated fatty acids influences membrane fluidity and cellular signaling.

Influence on Lipid Droplet Dynamics and Biogenesis in Cellular Models

Lipid droplets (LDs) are cellular organelles responsible for storing neutral lipids, primarily TAGs and sterol esters. scispace.comescholarship.org The biogenesis of LDs is a multi-step process that begins in the endoplasmic reticulum (ER) with the synthesis of neutral lipids. researchgate.net

The synthesis of TAG by DGAT enzymes is a critical initiating step. youtube.comresearchgate.net As newly synthesized TAGs accumulate between the leaflets of the ER membrane, they form a lens-like structure that eventually buds off into the cytoplasm to become a mature lipid droplet. youtube.comresearchgate.net The metabolic fate of this compound can directly influence this process. By contributing to the cellular pools of fatty acyl-CoAs (palmitoyl-CoA) and DAG, it provides the necessary building blocks for TAG synthesis. An influx of these substrates can stimulate the formation and growth of lipid droplets. researchgate.net For example, supplementing cultured cells with fatty acids like palmitate is known to induce TAG synthesis and increase the formation of intracellular lipid droplets. researchgate.netnih.gov Therefore, in cellular models, the introduction of this compound would be expected to impact LD number and size by fueling the synthesis of TAG.

Enzymatic Regulation of Glyceride Species in Lipolytic and Esterification Processes

The metabolism of this compound is governed by the enzymatic processes of lipolysis and esterification, which regulate the balance of glyceride species within the cell.

Lipolysis: This is the catabolic process of breaking down glycerides. Intracellular lipases, such as adipose triglyceride lipase (B570770) (ATGL), would be responsible for hydrolyzing the ester bonds of this compound. This would release the two acetate molecules and one palmitate molecule, along with the glycerol backbone. The regulation of these lipases is critical for mobilizing stored fatty acids for energy production or other metabolic needs. The effects of lipolytic agents are often mediated through the increased intracellular concentration of free fatty acids. nih.govnih.gov

Esterification: This is the anabolic process of synthesizing glycerides. The palmitate released during lipolysis must first be activated to palmitoyl-CoA. This activated fatty acid can then be re-esterified onto a glycerol-3-phosphate backbone to form lysophosphatidic acid, phosphatidic acid, and subsequently DAG and TAG. nih.gov This re-esterification of fatty acids is a significant pathway that fine-tunes fatty acid availability for processes like mitochondrial oxidation. nih.gov Low concentrations of free fatty acids can stimulate their own esterification, while very high concentrations can become inhibitory. nih.govnih.gov Enzymes such as glycerol-3-phosphate acyltransferase (GPAT) and the DGATs are key players in this process.

Comparative Analysis with Other Mixed Acylglycerols in Biological Systems

The metabolic effects of this compound can be better understood by comparing it to other mixed acylglycerols with different acyl chain compositions. The key distinguishing features are the chain length and degree of saturation of the esterified fatty acids.

A primary comparison can be made with 1,3-dipalmitoyl-2-oleoylglycerol (B142765) (OPO), a common TAG in human milk and vegetable oils, and a simple diacylglycerol like 1,2-dipalmitoylglycerol.

Acyl Chain Length: this compound contains two very short-chain fatty acids (acetate, C2) and one long-chain fatty acid (palmitate, C16). In contrast, typical dietary TAGs contain three long-chain fatty acids (C16 or longer). Short-chain fatty acids like acetate are rapidly absorbed and metabolized, often serving as a quick energy source, while long-chain fatty acids are more likely to be incorporated into complex lipids and stored in lipid droplets. The presence of acetate groups makes this compound more water-soluble than a tri-long-chain acylglycerol.

Enzymatic Specificity: Lipases often exhibit specificity for the position (sn-1, sn-2, or sn-3) and type of fatty acid on the glycerol backbone. The rapid hydrolysis of the short-chain acetate groups from this compound may occur more readily than the removal of a long-chain fatty acid, potentially leading to the transient accumulation of 2-palmitoylglycerol (B134275).

Metabolic Fate: A mixed acylglycerol containing only long-chain fatty acids, such as one with palmitate and oleate (B1233923) (a C18:1 monounsaturated fatty acid), would contribute these fatty acids to the cellular pool. Oleate is a preferred substrate for TAG synthesis and is less cytotoxic than palmitate. The metabolic impact would thus differ, with the palmitate/oleate-containing glyceride promoting the synthesis of less saturated TAG species. In contrast, this compound provides a saturated fatty acid (palmitate) and a readily available energy source (acetate).

Table 2: Comparative Properties of Mixed Acylglycerols

| Property | This compound | 1,2-Dipalmitoylglycerol | Triacylglycerol (e.g., OPO) |

| Structure | Glycerol + 2 Acetate + 1 Palmitate | Glycerol + 2 Palmitate | Glycerol + 2 Palmitate + 1 Oleate |

| Acyl Chain Lengths | Short (C2) and Long (C16) | Long (C16) | Long (C16, C18) |

| Primary Hydrolysis Products | Acetate, Palmitate, Glycerol | Palmitate, Monopalmitoylglycerol | Palmitate, Oleate, Diacylglycerol, Monoacylglycerol |

| Primary Metabolic Role | Potential dual role: energy source (acetate) and storage/structural precursor (palmitate) | Precursor for TAG and phospholipid synthesis | Primarily energy storage (TAG) and structural component |

| Influence on Lipid Droplets | Contributes palmitate for TAG synthesis, potentially increasing LD formation | Directly contributes to the DAG pool, strongly promoting TAG synthesis and LD formation | Major component stored within lipid droplets |

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations of Glyceryl Diacetate 2-Palmitate with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely employed in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. The process involves predicting the binding mode and affinity, often expressed as a binding energy score. mdpi.com

While specific molecular docking studies on this compound are not extensively available in the public domain, the principles of the technique can be applied to hypothesize its interactions with various enzymes. For instance, lipases, which are enzymes that hydrolyze fats, would be a primary target for such simulations. A hypothetical docking study could provide insights into how the palmitoyl (B13399708) chain and acetate (B1210297) groups of the molecule fit into the active site of a lipase (B570770).

Hypothetical Molecular Docking Results of this compound with a Generic Lipase

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | A strong negative value suggests a stable binding complex. |

| Interacting Residues | Hydrophobic pocket residues (e.g., Leu, Val, Ile), Serine (catalytic triad) | The palmitoyl chain likely interacts with the hydrophobic pocket, while the ester linkages are positioned near the catalytic serine for hydrolysis. |

| Hydrogen Bonds | 2 | Potential hydrogen bonds between the carbonyl oxygen atoms of the acetate groups and amino acid residues in the active site. |

| Van der Waals Interactions | Extensive | Significant interactions involving the long palmitoyl chain and the hydrophobic residues of the enzyme. |

This table is illustrative and based on the general principles of molecular docking.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

For this compound, MD simulations could be employed to understand its conformational flexibility. The long palmitoyl chain can adopt various conformations, which can influence how the molecule packs in a lipid assembly or interacts with a protein. Simulations could also shed light on the interactions between the molecule and its environment, such as water molecules or other lipids. For example, a study on palmitic acid, a component of the target molecule, used MD simulations to explore its interaction with high-pressure CO2, demonstrating how environmental factors can influence molecular behavior. nih.gov

Key Insights from Potential Molecular Dynamics Simulations of this compound

| Aspect Investigated | Potential Findings |

| Conformational Flexibility | The palmitoyl chain would exhibit significant flexibility, while the glycerol (B35011) backbone with its acetate groups would be more rigid. |

| Solvent Accessible Surface Area (SASA) | The hydrophobic palmitoyl chain would have a low SASA in an aqueous environment, indicating it would likely be buried within a lipid assembly or a protein's hydrophobic pocket. |

| Intermolecular Hydrogen Bonds | The carbonyl groups of the acetate and palmitate moieties could form transient hydrogen bonds with water molecules or polar residues of a protein. |

| Interaction with Lipid Bilayers | The molecule would likely orient itself with the hydrophobic palmitoyl tail embedded within the lipid bilayer and the more polar glycerol and acetate headgroup near the aqueous interface. |

This table is illustrative and based on the general principles of molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Glyceride Behavior

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular physicochemical property. wikipedia.orgmedcraveonline.com These models are built by finding a statistical relationship between molecular descriptors (numerical representations of a molecule's properties) and the observed activity. researchgate.netnih.gov Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds. medcraveonline.com

In the context of glycerides like this compound, QSAR models could be developed to predict various properties, such as their absorption, distribution, metabolism, and excretion (ADME) properties, or their potential to interact with specific biological targets. For instance, a QSAR model could be trained on a dataset of known lipase substrates to predict the susceptibility of this compound to enzymatic hydrolysis.

Example of a Hypothetical QSAR Model for Predicting Lipase Hydrolysis Rate

The general form of a QSAR equation is: Activity = f(descriptor 1, descriptor 2, ..., descriptor n) wikipedia.org

A simplified, hypothetical QSAR model for predicting the rate of lipase-catalyzed hydrolysis of glycerides might look like this:

Log(Hydrolysis Rate) = 0.5 * LogP - 0.2 * Molecular Weight + 1.2 * (Number of Ester Bonds) + constant

| Descriptor | Definition | Relevance to Hydrolysis |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Higher lipophilicity might enhance binding to the hydrophobic active site of a lipase. |

| Molecular Weight | The mass of the molecule. | Steric hindrance from a larger molecule could decrease the rate of hydrolysis. |

| Number of Ester Bonds | The count of ester functional groups in the molecule. | This is the direct site of lipase action. |

This table and equation are illustrative and for conceptual understanding only.

Network Pharmacology Approaches for Understanding Complex Biological Interactions

Network pharmacology is an emerging field that combines systems biology and computational techniques to study the complex interactions between drugs, targets, and diseases. nih.govmdpi.com This approach moves beyond the "one drug, one target" paradigm to a more holistic view of how a compound might modulate multiple targets within a biological network. nih.gov

For a compound like this compound, which could be a component of complex mixtures in foods or traditional medicines, network pharmacology offers a powerful tool to explore its potential biological effects. The process typically involves identifying potential protein targets of the compound, constructing a protein-protein interaction (PPI) network, and then analyzing this network to identify key pathways and biological processes that might be affected. mdpi.com

Hypothetical Workflow for a Network Pharmacology Study of this compound

| Step | Description | Example Tools/Databases |

| 1. Target Prediction | Identify potential protein targets of this compound based on its chemical structure. | STITCH, SwissTargetPrediction |

| 2. Network Construction | Build a network of interactions between the predicted targets. | STRING, Cytoscape |

| 3. Network Analysis | Identify key nodes (proteins) and modules (clusters of interacting proteins) in the network. | NetworkAnalyzer (Cytoscape plugin) |

| 4. Pathway Enrichment Analysis | Determine the biological pathways that are significantly enriched with the predicted targets. | KEGG, Gene Ontology (GO) |

This approach could reveal that this compound, in addition to being a substrate for lipases, might also influence pathways related to lipid metabolism, inflammation, or cell signaling.

Academic Applications in Materials Science and Chemical Engineering Research

Investigation of Glyceryl Diacetate 2-Palmitate as a Chemical Modifier in Polymer Science

In the realm of polymer science, research into this compound focuses on its potential as a multifunctional chemical modifier. While direct studies on this specific molecule are emerging, its structural components suggest several applications. The long palmitate chain can act as an internal plasticizer, increasing the flexibility and processability of rigid polymers. For instance, related compounds like glyceryl diacetate have been shown to be effective plasticizers for biodegradable polymers such as cellulose (B213188) acetate (B1210297), improving their mechanical properties for applications in rigid packaging. researchgate.netunipi.it The presence of the acetate groups could also allow it to act as a reactive plasticizer, where it can be chemically incorporated into the polymer matrix, leading to a more permanent plasticizing effect and reducing migration issues.

Furthermore, the palmitate component can be used to introduce hydrophobic properties into polymer backbones. This is particularly relevant in the development of functional polymers where surface properties are critical. For example, research on palmitate-functionalized poly(glycerol sebacate) has demonstrated that the incorporation of palmitate alters the polymer's hydrophobicity, crystallinity, and thermal properties, which in turn provides control over its degradation profile and mechanical properties. unipi.it This suggests that this compound could be investigated as a comonomer or grafting agent to tailor the surface characteristics and biodegradability of polyesters and other polymers for biomedical and environmental applications. mdpi.commdpi.com

Below is an interactive data table summarizing the potential effects of incorporating this compound as a chemical modifier in polymers, based on the functions of its constituent parts.

| Property Modified | Potential Effect | Rationale |

| Flexibility | Increased | The long palmitate chain can increase the free volume between polymer chains. |

| Processability | Improved | Acts as a lubricant during melt processing. |

| Hydrophobicity | Increased | The long alkyl chain of palmitate is hydrophobic. |

| Biodegradability | Tunable | The ester linkages are susceptible to hydrolysis, and the rate can be influenced by the overall polymer composition. |

| Surface Energy | Reduced | The nonpolar aliphatic chain of palmitate can migrate to the surface. |

Role as a Solvent and Carrier in Specialized Chemical Reactions

The use of sustainable and non-toxic solvents is a key focus in green chemistry, and glycerol (B35011) and its derivatives have been identified as promising "green solvents." ijarsct.co.inrsc.orgresearchgate.netmdpi.comresearchgate.net this compound, with its ester functionalities and a combination of polar and nonpolar moieties, is being investigated for its potential as a specialized solvent and carrier in chemical reactions. Its relatively high boiling point and low vapor pressure make it a suitable medium for reactions requiring elevated temperatures. wikipedia.org

The amphiphilic nature of this compound suggests it could be an effective solvent for reactions involving both polar and nonpolar reactants, potentially enhancing reaction rates by improving the miscibility of the components. Glycerol itself has been shown to be a good solvent for various organic reactions and can even act as a hydrogen donor in certain catalytic processes. ijarsct.co.inmdpi.com The diacetate and palmitate esters on the glycerol backbone of the target compound would modify its solvent properties, likely making it more suitable for dissolving a wider range of organic compounds compared to pure glycerol.

As a carrier, it could be particularly useful in catalytic systems. For instance, it could serve as a medium for enzyme-catalyzed reactions or as a carrier for metal nanoparticles used in catalysis. mdpi.com The ability of glycerol-based solvents to dissolve both reactants and catalysts can facilitate product separation and catalyst recycling, contributing to more sustainable chemical processes. researchgate.net Research into glycerol-based solvents has shown their utility in a variety of reactions, including substitution, coupling, and hydrogenation reactions. researchgate.netnih.gov

The following table outlines the potential advantages of using this compound as a solvent or carrier in chemical reactions.

| Feature | Advantage |

| Low Toxicity | Safer for handling and reduces environmental impact. |

| Biodegradability | Environmentally friendly disposal. |

| High Boiling Point | Suitable for high-temperature reactions. |

| Low Vapor Pressure | Reduced solvent loss and air pollution. |

| Amphiphilic Nature | Can dissolve a range of polar and nonpolar substances. |

| Recyclability | Potential for easy separation from reaction products. |

Research into Glyceride Esters as Components in Advanced Biocatalytic Systems

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Lipases are a class of enzymes widely used in the synthesis of structured lipids, which are triglycerides with a specific arrangement of fatty acids on the glycerol backbone. nih.govresearchgate.net this compound is an example of such a structured lipid, and its synthesis and use in biocatalytic systems are areas of active research.

The enzymatic synthesis of structured lipids like this compound offers several advantages over chemical synthesis, including high selectivity (regioselectivity and stereoselectivity), milder reaction conditions, and the avoidance of toxic catalysts. mdpi.com Lipases can be used to specifically place the palmitate group at the sn-2 position and the acetate groups at the sn-1 and sn-3 positions of the glycerol backbone. researchgate.net This precise control over the molecular architecture is crucial for creating lipids with tailored functional properties.

In advanced biocatalytic systems, glyceride esters like this compound can serve multiple roles. They can be the target product of a biocatalytic process, as in the production of human milk fat substitutes or cocoa butter equivalents. nih.govresearchgate.net They can also act as substrates for other enzymatic modifications or be used as components of the reaction medium itself. The immobilization of lipases on solid supports is a common strategy to improve their stability and reusability. nih.govresearchgate.net Materials based on or modified with glyceride esters could potentially serve as novel supports for enzyme immobilization, creating a favorable microenvironment for the enzyme and facilitating catalysis.

The table below summarizes research findings on the enzymatic synthesis of structured lipids, which is relevant to the production and application of this compound in biocatalytic systems.

| Enzyme Source | Substrates | Key Finding |

| Aspergillus oryzae Lipase (B570770) | Palm stearin (B3432776) and Oleic acid | Highly efficient synthesis of 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), a structured lipid similar in concept to the target compound. researchgate.net |

| Thermomyces lanuginosus Lipase | Linseed oil and Glycerol | Immobilized lipase showed enhanced stability and was effective in producing diacylglycerols. nih.gov |

| Novozyme 435 | Triacetin (B1683017) and Camellia oil methyl esters | Successful synthesis of structured lipids with short- and long-chain acyl residues. nih.gov |

Studies on Interfacial Properties and Surfactant Behavior of Acylglycerols

The molecular structure of this compound, with its hydrophilic diacetate-glycerol head and a hydrophobic palmitate tail, suggests that it will exhibit surface-active properties. Acylglycerols, in general, are known to act as emulsifiers and surfactants, and their interfacial behavior is a key area of study in materials science and chemical engineering. atamankimya.com The ability of these molecules to reduce the interfacial tension between immiscible liquids, such as oil and water, is fundamental to the formation and stabilization of emulsions.

The specific arrangement of the short-chain acetate and long-chain palmitate groups in this compound is expected to influence its packing at interfaces and its ability to form micelles. youtube.comwikipedia.org The bulky nature of the diacetate-glycerol head group relative to the single palmitate chain would affect the critical micelle concentration (CMC) and the geometry of the micelles formed. stackexchange.comnih.gov This has implications for its use as an emulsifier in food, pharmaceutical, and cosmetic formulations.

Research on the interfacial properties of acylglycerols often involves measuring surface tension and contact angles to understand how they adsorb at interfaces and alter surface energies. mdpi.com These studies are crucial for designing effective emulsifier systems and for understanding the physical stability of emulsions. The surfactant behavior of molecules like this compound is also relevant in the context of detergency and in specialized applications such as the formulation of microemulsions for drug delivery or enhanced oil recovery.

The following table provides a conceptual overview of the expected interfacial properties of this compound based on the behavior of similar acylglycerols.

| Interfacial Property | Expected Behavior |

| Surface Tension Reduction | Will lower the surface tension of water due to its amphiphilic nature. |

| Interfacial Tension Reduction | Will lower the interfacial tension between oil and water, facilitating emulsification. |

| Micelle Formation | Expected to form micelles in aqueous solutions above a certain concentration (CMC). |

| Emulsion Stabilization | Can stabilize oil-in-water or water-in-oil emulsions by forming a film at the interface. |

Emerging Research Directions and Future Perspectives

Development of Novel Analogues and Derivatives of Glyceryl Diacetate 2-Palmitate

The unique structure of this compound, with a long-chain saturated fatty acid at the sn-2 position and short-chain acetyl groups at the sn-1 and sn-3 positions, imparts specific physicochemical properties. The development of novel analogues and derivatives aims to modify these properties for tailored applications in food science, materials, and biomedicine. Research in this area focuses on enzymatic and chemoenzymatic synthesis strategies that offer high specificity and milder reaction conditions compared to traditional chemical methods.

A primary strategy for creating analogues involves the enzymatic modification of the glycerol (B35011) backbone, substituting the palmitic acid or acetate (B1210297) groups with other acyl chains. Lipases, particularly those with sn-1,3 specificity, are powerful tools for this purpose. For instance, a sn-1,3 specific lipase (B570770) could be used to catalyze the acidolysis or interesterification of a triglyceride precursor, incorporating different fatty acids at the sn-1 and sn-3 positions while leaving the sn-2 position unchanged. This could be used to create a range of molecules with varying chain lengths and degrees of unsaturation at the outer positions, while retaining the central palmitoyl (B13399708) group.

For example, a process analogous to the synthesis of 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), a human milk fat substitute, could be adapted. frontiersin.orgresearchgate.net This would involve reacting 2-palmitoylglycerol (B134275) with different short-chain fatty acids or their esters in the presence of a sn-1,3 specific lipase. This could yield a library of compounds with tailored melting profiles, oxidative stability, and metabolic behaviors.